molecular formula C19H33NO2 B099208 N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide CAS No. 18966-39-7

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide

Cat. No. B099208
CAS RN: 18966-39-7
M. Wt: 307.5 g/mol
InChI Key: XNZOFGWRDCPRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and dyslipidemia. However, it has also gained attention as a performance-enhancing drug, particularly in the athletic community. In

Mechanism Of Action

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing the expression of genes involved in lipid synthesis and storage. This results in improved glucose and lipid metabolism, as well as increased endurance and exercise capacity.

Biochemical And Physiological Effects

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, increased endurance and exercise capacity, and reduced inflammation. Studies have also shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can improve cardiac function and reduce the risk of atherosclerosis in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in lab experiments is its specificity for PPARδ, which allows for targeted activation of this nuclear receptor. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle. Furthermore, the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans are still unknown, and further research is needed to determine its potential side effects.

Future Directions

Future research on N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide could focus on its potential therapeutic applications in various metabolic disorders, as well as its effects on exercise performance and muscle wasting. Additionally, further studies are needed to determine the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans, as well as its potential side effects. Finally, research could also explore the potential for developing more selective PPARδ agonists with fewer off-target effects.

Synthesis Methods

The synthesis of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide involves several steps, including the reaction of 2-bromoisobutyryl bromide with isopentylamine to form N-isopentyl-2-bromoisobutyramide. This intermediate is then reacted with 3-methyl-2-norbornylmethanol to form N-isopentyl-N-(3-methyl-2-norbornylmethyl)-2-bromoisobutyramide. Finally, the bromine atom is replaced with a cyano group through a nucleophilic substitution reaction using potassium cyanide. The resulting product is purified through recrystallization to obtain pure N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide.

Scientific Research Applications

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Research has shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved glucose and lipid metabolism. Furthermore, N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been found to increase endurance and exercise capacity in animal models, making it a potential treatment for muscle wasting and fatigue associated with chronic diseases.

properties

CAS RN

18966-39-7

Product Name

N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-N-(3-methylbutyl)-4-oxopentanamide

InChI

InChI=1S/C19H33NO2/c1-13(2)9-10-20(19(22)8-5-14(3)21)12-18-15(4)16-6-7-17(18)11-16/h13,15-18H,5-12H2,1-4H3

InChI Key

XNZOFGWRDCPRSP-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C

Canonical SMILES

CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C

synonyms

N-(3-methylbutyl)-N-[(3-methylnorbornan-2-yl)methyl]-4-oxo-pentanamide

Origin of Product

United States

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